2-[2,6-Dimethoxy-4-[7-(1-methyl-4-pyrazolyl)imidazo[1,2-a]pyridin-3-yl]phenyl]-5-ethyl-1,3,4-oxadiazole
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Overview
Description
2-[2,6-Dimethoxy-4-[7-(1-methyl-4-pyrazolyl)imidazo[1,2-a]pyridin-3-yl]phenyl]-5-ethyl-1,3,4-oxadiazole is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 2-[2,6-Dimethoxy-4-[7-(1-methyl-4-pyrazolyl)imidazo[1,2-a]pyridin-3-yl]phenyl]-5-ethyl-1,3,4-oxadiazole involves several steps. The starting materials typically include 2,6-dimethoxyphenol and 1-methyl-4-pyrazole, which undergo a series of reactions to form the final product. The synthetic route may involve:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the pyrazole group: This step may involve nucleophilic substitution or coupling reactions.
Formation of the oxadiazole ring: This can be done through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-[2,6-Dimethoxy-4-[7-(1-methyl-4-pyrazolyl)imidazo[1,2-a]pyridin-3-yl]phenyl]-5-ethyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2,6-Dimethoxy-4-[7-(1-methyl-4-pyrazolyl)imidazo[1,2-a]pyridin-3-yl]phenyl]-5-ethyl-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe or marker in biological studies to investigate cellular processes or molecular interactions.
Industrial Applications: The compound may have applications in the development of new catalysts or as a component in specialized coatings or polymers.
Mechanism of Action
The mechanism of action of 2-[2,6-Dimethoxy-4-[7-(1-methyl-4-pyrazolyl)imidazo[1,2-a]pyridin-3-yl]phenyl]-5-ethyl-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar compounds to 2-[2,6-Dimethoxy-4-[7-(1-methyl-4-pyrazolyl)imidazo[1,2-a]pyridin-3-yl]phenyl]-5-ethyl-1,3,4-oxadiazole include other imidazo[1,2-a]pyridine derivatives and oxadiazole-containing compounds These compounds may share some structural features but differ in their specific functional groups and overall properties
Some similar compounds include:
Imidazo[1,2-a]pyridine derivatives: These compounds have a similar core structure but may differ in their substituents.
Oxadiazole derivatives: These compounds contain the oxadiazole ring but may have different substituents or additional functional groups.
Properties
Molecular Formula |
C23H22N6O3 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[2,6-dimethoxy-4-[7-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]-5-ethyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C23H22N6O3/c1-5-21-26-27-23(32-21)22-18(30-3)8-15(9-19(22)31-4)17-12-24-20-10-14(6-7-29(17)20)16-11-25-28(2)13-16/h6-13H,5H2,1-4H3 |
InChI Key |
VOYZWDQJVPQGCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(O1)C2=C(C=C(C=C2OC)C3=CN=C4N3C=CC(=C4)C5=CN(N=C5)C)OC |
Origin of Product |
United States |
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